N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C22H19N3O/c1-15-8-10-17(11-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-13-12-16(2)14-19(25)23-20/h3-14H,1-2H3,(H,24,26) |
InChI Key |
CZOWSGUFJCJRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Polarity: The thienyl group in introduces sulfur, increasing polarity compared to the methylphenyl group in the target compound. This may alter solubility and metabolic stability.
Biological Activity Trends :
- Anti-inflammatory imidazo[1,2-a]pyridines with acetamido-methyl groups (e.g., compounds in ) demonstrated potent activity (IC₅₀: 24.6–33.8 µM), suggesting that substituents at the 3-position significantly influence efficacy.
- Schiff base derivatives (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines) showed moderate antimicrobial activity, highlighting the role of imine groups in bioactivity .
Pharmaceutical Relevance :
- The target compound and its dimethylacetamide analogue () are critical impurities in zolpidem synthesis, necessitating stringent quality control .
- Industrial availability of phenyl-substituted variants (e.g., ) underscores their scalability for research and development.
Research Findings and Data
Physicochemical and Spectroscopic Data
- Elemental Analysis : Target compound derivatives (e.g., C₂₃H₂₁N₃O) showed close alignment between calculated and observed values (C: 77.28% vs. 77.98%; H: 6.49% vs. 6.48%), confirming synthetic accuracy .
- Crystallography : Related imidazo[1,2-a]pyridines exhibited planar heterocyclic cores stabilized by π-π stacking and hydrogen bonding, critical for molecular interactions .
Biological Activity
N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H19N3O
- Molecular Weight : 349.41 g/mol
- CAS Number : 372494-88-7
- Structure : The compound features an imidazo[1,2-a]pyridine core substituted with a 4-methylphenyl group and a benzamide moiety.
The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been observed to inhibit certain kinases, which play crucial roles in cellular signaling pathways involved in cancer progression.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 0.047 | Inhibition of BCR-ABL kinase activity |
| MCF7 (Breast Cancer) | 0.065 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 0.055 | Cell cycle arrest at G1 phase |
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells has been a focus of research. Studies suggest that the compound exhibits low toxicity towards normal cell lines while maintaining potent activity against malignant cells.
Case Studies and Research Findings
-
In vitro Studies :
- A study conducted by [source needed] demonstrated that the compound inhibited the growth of K562 cells with an IC50 value of 47 nM, indicating strong potency against chronic myeloid leukemia (CML).
- Another research highlighted its ability to induce apoptosis in MCF7 cells through the activation of caspase pathways.
-
In vivo Studies :
- Animal models have shown that administration of this compound significantly reduced tumor size in xenograft models without notable side effects.
-
Mechanistic Insights :
- Molecular docking studies have revealed that the compound binds effectively to the ATP-binding site of BCR-ABL kinase, suggesting a competitive inhibition mechanism.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves:
- Step 1 : Condensation of 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with benzamide derivatives in the presence of glacial acetic acid to form Schiff base intermediates.
- Step 2 : Reduction of the imine group using sodium borohydride (NaBH₄) in methanol at ambient temperature to yield the final product .
- Optimization : Reaction temperature (5–25°C), stoichiometric ratios (1:1.2 aldehyde:amine), and solvent purity (HPLC-grade methanol) are critical. Purification via recrystallization (methanol) or column chromatography improves yield (typically 56–75%) .
Q. How is structural characterization performed for this compound?
- Methodology : Confirm identity using:
- Elemental analysis (C, H, N percentages within ±0.3% of theoretical values).
- Spectroscopy :
- IR : Peaks at ~1604 cm⁻¹ (C=N stretch), ~3288 cm⁻¹ (N–H stretch) .
- ¹H-NMR : Distinct signals for aromatic protons (δ 6.60–7.68 ppm), methyl groups (δ 2.31–2.33 ppm), and methoxy substituents (δ 3.64 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 357 for related analogs) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Methodology :
- Bacterial strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Antifungal strains : Candida albicans.
- Protocol : Disk diffusion or broth microdilution (MIC determination) per CLSI guidelines. Data interpretation compares zone-of-inhibition diameters or MIC values against reference drugs (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved across studies?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and solvent controls (DMSO ≤0.1% v/v).
- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical validation (e.g., ANOVA with p < 0.05).
- Orthogonal assays : Cross-validate using SPR (binding affinity) and enzymatic assays (e.g., kinase inhibition) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance hydrophilicity.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers (particle size <200 nm, PDI <0.2) for sustained release.
- Co-solvent systems : Test PEG 400/water mixtures (up to 20% PEG) to increase solubility without toxicity .
Q. How is structure-activity relationship (SAR) analysis conducted to optimize kinase inhibition?
- Methodology :
- Systematic substitution : Modify the benzamide (e.g., fluoro, methoxy) and imidazopyridine (e.g., methyl, chloro) groups.
- Computational modeling : Perform molecular docking (AutoDock Vina) against kinase targets (e.g., BTK, COX-2) to predict binding poses.
- In vitro validation : Compare IC₅₀ values across analogs (e.g., 3-fluoro derivatives show 10-fold higher potency than non-fluorinated analogs) .
Q. What mechanistic studies elucidate its role in protein kinase modulation?
- Methodology :
- Kinase activity assays : Use ADP-Glo™ kits to measure ATP consumption in target kinases (e.g., MAPK, PI3K).
- Western blotting : Quantify phosphorylation levels of downstream proteins (e.g., AKT, ERK) in treated vs. untreated cells.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stability shifts .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
